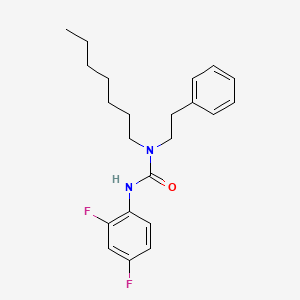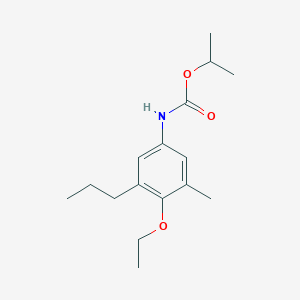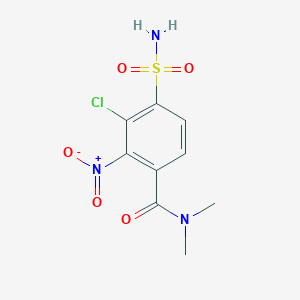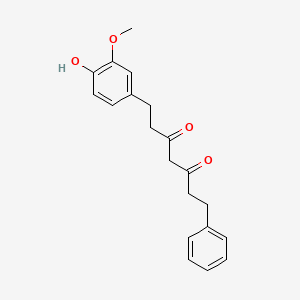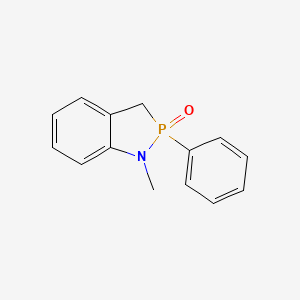
1-Methyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes include the reaction of phenylphosphine with N-methylbenzylamine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The nitrogen and phosphorus atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzazaphosphol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activity. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
- 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Comparison: 1-Methyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one is unique due to the presence of both nitrogen and phosphorus atoms in its structure, which imparts distinct chemical properties compared to similar benzodiazepine derivatives
Eigenschaften
CAS-Nummer |
82632-13-1 |
|---|---|
Molekularformel |
C14H14NOP |
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
1-methyl-2-phenyl-3H-1,2λ5-benzazaphosphole 2-oxide |
InChI |
InChI=1S/C14H14NOP/c1-15-14-10-6-5-7-12(14)11-17(15,16)13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
OILFMJBCSPQRAB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2CP1(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14406798.png)
![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)

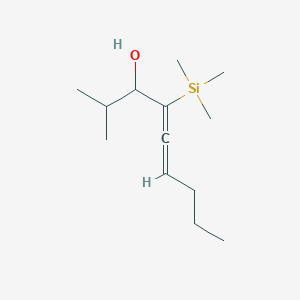
![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)

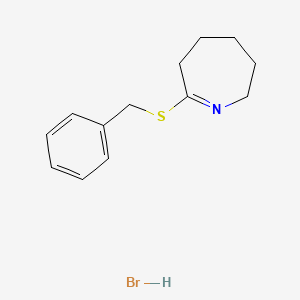
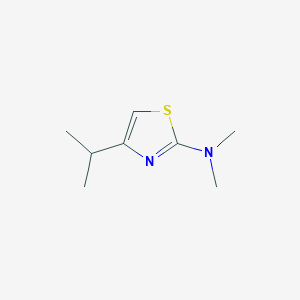
![1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole](/img/structure/B14406854.png)
